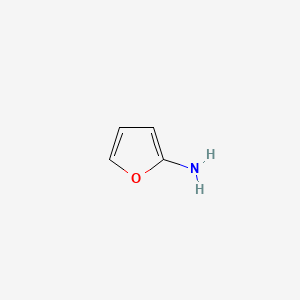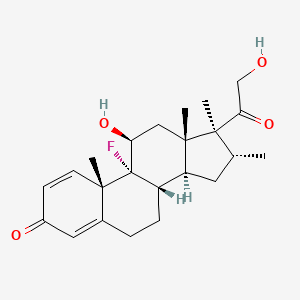
(2,6-Dimethoxy-phenoxy)-acetic acid
Übersicht
Beschreibung
2,6-Dimethoxy-phenoxy)-acetic acid, also known as DMPA, is a phenoxyacetic acid derivative that has been used in a variety of scientific research applications. DMPA is an odorless, white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has a wide range of applications in both biochemical and physiological research. DMPA is a useful reagent for synthesizing other compounds and has been used in a number of different lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
- Synthesis of Phenolic Compounds : The synthesis of 2,6-dimethoxy [U-14C] phenol from [U-14C] phenol demonstrates the compound's utility in creating phenolic intermediates for further chemical investigations (Miller, Olavesen, & Curtis, 1974).
- Antioxidant Compound Production : In a study exploring the laccase-mediated oxidation of 2,6-dimethoxyphenol, a dimer with significantly higher antioxidant capacity was produced, highlighting its potential as a bioactive compound (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Chemical Analysis and Characterization
- Chemical Analysis Techniques : The compound has been used in studies focused on the derivatization of acidic herbicides for gas chromatographic determination, showcasing its role in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).
Biochemical and Environmental Studies
- Enzymatic Oxidation Studies : Research on the extracellular peroxidase of the white-rot fungus, Pleurotus ostreatus, identified 2,6-dimethoxyphenol as a product, contributing to the understanding of biochemical oxidation processes (Shin, 1995).
- Herbicide Resistance Research : The compound has been involved in studies on the introgression of phenoxy herbicide resistance, such as 2,4-D and MCPA, in plants like Raphanus raphanistrum and Raphanus sativus (Jugulam, Walsh, & Hall, 2014).
Material Science and Engineering
- Adsorption Studies : 2,4-Dichlorophenoxy-acetic acid, a related compound, has been studied for its adsorption characteristics in water treatment, utilizing granular activated carbon, which may be applicable to similar compounds (Aksu & Kabasakal, 2004).
Pharmaceutical and Drug Design
- Drug Design Investigations : Studies on the synthesis and in silico analysis of novel compounds related to 2,6-dimethoxyphenol, such as tetrahydropyrimidoquinolinones, contribute to the field of drug design and pharmaceutical chemistry (Patel et al., 2022).
Wirkmechanismus
Target of Action
It is known that similar compounds can interact with various enzymes and receptors .
Mode of Action
The compound can be selectively obtained through controlled oxidative coupling in laccase-catalyzed reactions . The products formed are dependent upon the enzyme source, as well as the reaction conditions applied .
Biochemical Pathways
The compound affects the oxidative coupling reactions in laccase-catalyzed reactions . The formation of dimers via carbon-carbon and carbon-oxygen coupling reactions is dependent upon the pH and reaction time .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
The compound’s action results in the formation of three dimers (I, II, III) via carbon-carbon and carbon-oxygen coupling reactions . Dimer II, identified as 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol (TMBP), was evaluated as an antioxidant to stabilize biodiesel .
Action Environment
Environmental factors such as pH and reaction time influence the compound’s action, efficacy, and stability . For instance, TMBP was the only product obtained at pH 6.5 independent of the reaction times .
Eigenschaften
IUPAC Name |
2-(2,6-dimethoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-3-5-8(14-2)10(7)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUFTNXSWDHDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312387 | |
| Record name | (2,6-Dimethoxy-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95110-10-4 | |
| Record name | (2,6-Dimethoxy-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















